![molecular formula C12H14O2 B3064533 3-Cyclopropyl-2-phenylpropanoic acid CAS No. 1204595-21-0](/img/structure/B3064533.png)
3-Cyclopropyl-2-phenylpropanoic acid
Overview
Description
“3-Cyclopropyl-2-phenylpropanoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . The compound has a molecular weight of 190.24 .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-2-phenylpropanoic acid” is1S/C12H14O2/c13-12 (14)8-11 (10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2, (H,13,14)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of “3-Cyclopropyl-2-phenylpropanoic acid” is a powder . The storage temperature is room temperature .Scientific Research Applications
Chemo-enzymatic Synthesis and Drug Precursors
3-Hydroxy-3-phenylpropanoic acid, closely related to 3-Cyclopropyl-2-phenylpropanoic acid, has been identified as a potential precursor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. A chemo-enzymatic route involving the enzymatic preparation of S-isomer of the substrate using Porcine pancreas lipase (PPL) as a biocatalyst has been explored (Zhao, Ma, Fu, & Zhang, 2014).
Cyclopropane Ring Opening in Molecular Machines
2-Cyano-2-phenylpropanoic anhydride, which can be derived from 3-Cyclopropyl-2-phenylpropanoic acid, has been studied for its role in the operation of molecular machines. Its aminolysis results in the formation of 2-cyano-2-phenylpropanoic acid, a fuel for acid-base driven molecular machines (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).
Cycliacylation in Chemical Synthesis
The cycliacylation of 3-phenylpropanoic acid, a compound structurally related to 3-Cyclopropyl-2-phenylpropanoic acid, in liquid hydrogen fluoride has been studied for its kinetics and mechanism. This process leads to the formation of 1-indanones, significant in various synthetic applications (Brouwer, Doorn, Kiffen, & Kramer, 2010).
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-2-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKWILKAUPZJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597789 | |
Record name | 3-Cyclopropyl-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-phenylpropanoic acid | |
CAS RN |
1204595-21-0 | |
Record name | 3-Cyclopropyl-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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